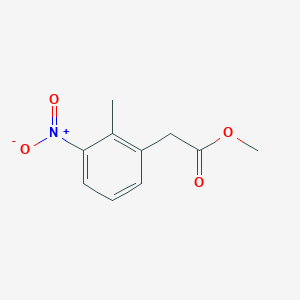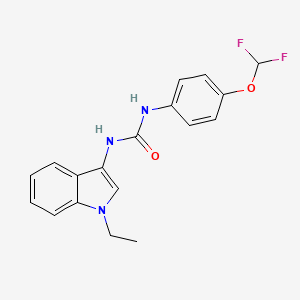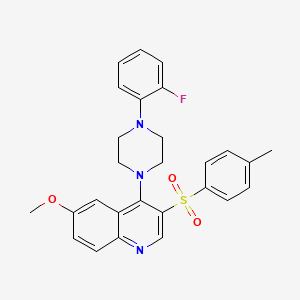![molecular formula C16H19N5O B2417657 N-[2-Methoxy-2-(2-methylphenyl)ethyl]-9-methylpurin-6-amine CAS No. 2379972-72-0](/img/structure/B2417657.png)
N-[2-Methoxy-2-(2-methylphenyl)ethyl]-9-methylpurin-6-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-Methoxy-2-(2-methylphenyl)ethyl]-9-methylpurin-6-amine is a complex organic compound with potential applications in various scientific fields. This compound features a purine base, which is a fundamental component of many biologically significant molecules, including DNA and RNA. The presence of methoxy and methylphenyl groups adds to its chemical diversity and potential reactivity.
Preparation Methods
The synthesis of N-[2-Methoxy-2-(2-methylphenyl)ethyl]-9-methylpurin-6-amine typically involves multi-step organic reactions. One common synthetic route includes the alkylation of 9-methylpurin-6-amine with 2-methoxy-2-(2-methylphenyl)ethyl halide under basic conditions. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as the use of specific solvents, catalysts, and temperature controls.
Chemical Reactions Analysis
N-[2-Methoxy-2-(2-methylphenyl)ethyl]-9-methylpurin-6-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones, potentially altering the compound’s reactivity and properties.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds, affecting the compound’s stability and reactivity.
Substitution: Common reagents for substitution reactions include halides and nucleophiles, which can replace existing functional groups with new ones, leading to the formation of diverse derivatives.
Scientific Research Applications
N-[2-Methoxy-2-(2-methylphenyl)ethyl]-9-methylpurin-6-amine has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules or as a reagent in various organic reactions.
Biology: Its structural similarity to nucleotides makes it a potential candidate for studying DNA and RNA interactions and functions.
Medicine: The compound’s unique structure may offer therapeutic potential, such as acting as an inhibitor or modulator of specific biological pathways.
Industry: It can be used in the development of new materials or as a precursor for manufacturing other chemical products.
Mechanism of Action
The mechanism of action of N-[2-Methoxy-2-(2-methylphenyl)ethyl]-9-methylpurin-6-amine involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or modulating their activity. This interaction can affect various cellular pathways, leading to changes in cellular functions and responses.
Comparison with Similar Compounds
N-[2-Methoxy-2-(2-methylphenyl)ethyl]-9-methylpurin-6-amine can be compared with other similar compounds, such as:
N-[2-Methoxy-4-methylphenyl]methyl]-N’-[2-(5-methyl-2-pyridinyl)ethyl]ethanediamide: This compound has a similar methoxy and methylphenyl structure but differs in its overall molecular framework and applications.
Indole derivatives: These compounds share some structural similarities and exhibit diverse biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Properties
IUPAC Name |
N-[2-methoxy-2-(2-methylphenyl)ethyl]-9-methylpurin-6-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O/c1-11-6-4-5-7-12(11)13(22-3)8-17-15-14-16(19-9-18-15)21(2)10-20-14/h4-7,9-10,13H,8H2,1-3H3,(H,17,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJSYNPXJHGJAGI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(CNC2=C3C(=NC=N2)N(C=N3)C)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(3,4-dimethoxybenzyl)-2-(furan-3-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxamide](/img/structure/B2417574.png)
![2-{4-[(4-Methylpiperidin-1-yl)sulfonyl]phenyl}-5-(pyrrolidin-1-yl)-1,3-oxazole-4-carbonitrile](/img/structure/B2417575.png)
![2-(3-benzyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-chlorobenzyl)acetamide](/img/structure/B2417576.png)
![(1S,2S)-Rel-2-[4-(oxan-2-yloxy)phenyl]cyclopropane-1-carboxylic acid](/img/new.no-structure.jpg)
![diethyl 2-(4-((2,6-dimethylmorpholino)sulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2417582.png)

![Pyrazolo[1,5-a]pyridine-3-sulfonamide](/img/structure/B2417584.png)

![1-methyl-N-(4-methylbenzyl)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B2417589.png)



![1-[(3,4-dichlorobenzyl)oxy]-2-phenyl-1H-1,3-benzimidazole](/img/structure/B2417596.png)
![4-(2,5-dimethoxyphenethyl)-1-phenylhexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide](/img/structure/B2417597.png)
